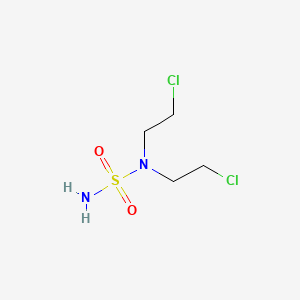

Sulfamide, N,N-bis(2-chloroethyl)-

Description

Contextualization within the broader field of Sulfamide (B24259) Chemistry

Sulfamides, characterized by a sulfuryl group connected to two nitrogen atoms, represent a versatile class of compounds with a wide array of applications. nih.gov The parent compound, sulfamide (H₂NSO₂NH₂), serves as a foundational structure for a vast family of derivatives. nih.gov In the realm of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, and anticancer drugs. nih.govacs.org The incorporation of the sulfamide moiety can influence a molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, thereby modulating its biological activity. acs.orgchembionac.com

N,N-bis(2-chloroethyl)sulfamide distinguishes itself within this broad class by the presence of the reactive bis(2-chloroethyl)amino moiety. This feature firmly places it within the sub-category of nitrogen mustards, a group of potent alkylating agents. researchgate.netresearchgate.net The electron-withdrawing nature of the sulfonyl group can modulate the reactivity of the chloroethyl groups compared to other nitrogen mustards. Research in sulfamide chemistry often explores the synthesis of novel derivatives and their potential applications, and N,N-bis(2-chloroethyl)sulfamide serves as a key intermediate in the creation of more complex molecules. tandfonline.com

Historical Perspectives on Chemically Related Alkylating Agents and Sulfonamide Analogues

The history of alkylating agents is deeply intertwined with the development of chemical warfare agents during World War I, particularly sulfur mustard. researchgate.net Post-war research into the biological effects of these agents revealed their profound impact on rapidly dividing cells, which led to the pioneering exploration of nitrogen mustards as the first modern cancer chemotherapeutics. tandfonline.com This historical context is crucial for understanding the scientific interest in compounds like N,N-bis(2-chloroethyl)sulfamide, which contains the characteristic bis(2-chloroethyl)amino functional group responsible for alkylating DNA. researchgate.netresearchgate.net

Concurrently, the discovery of sulfonamide antibiotics in the 1930s marked a revolution in medicine. The initial discovery of prontosil (B91393) and its active metabolite, sulfanilamide, opened the door to the development of a vast arsenal (B13267) of sulfa drugs. chembionac.com The primary mechanism of action for these antibacterial agents involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. smolecule.com Over the decades, research has expanded to include the investigation of sulfonamides for a wide range of biological activities, including anticancer properties. acs.org The synthesis of hybrid molecules that combine the structural features of sulfonamides with other pharmacophores, such as the nitrogen mustard group in N,N-bis(2-chloroethyl)sulfamide, represents a logical progression in the quest for novel therapeutic agents.

Detailed Research Findings

Academic research on N,N-bis(2-chloroethyl)sulfamide has primarily focused on its synthesis and its utility as a reactive intermediate for the preparation of various derivatives.

Synthesis and Characterization

The synthesis of N,N-bis(2-chloroethyl)sulfamide has been reported through several methods. One common approach involves the reaction of sulfuryl chloride with the appropriate amine. A reported synthesis details the reaction of N,N'-bis(2-chloroethyl)amine hydrochloride with a suitable sulfonating agent. researchgate.net Another study describes the synthesis of N,N'-bis(2-chloroethyl)sulfamide as a white solid with a melting point of 80-82 °C. researchgate.net

Table 1: Physical and Chemical Properties of N,N-bis(2-chloroethyl)sulfamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| N,N-bis(2-chloroethyl)sulfamide | C₄H₈Cl₂N₂O₂S | 223.09 | White solid | 80-82 researchgate.net |

| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | C₁₁H₁₅Cl₂NO₂S | 296.22 | Solid | Not specified |

| 4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide hydrochloride | C₁₀H₁₅Cl₃N₂O₂S | 357.67 | Not specified | Not specified nih.gov |

Reactivity as an Alkylating Agent and Intermediate

The chemical reactivity of N,N-bis(2-chloroethyl)sulfamide is dominated by the two chloroethyl groups, which function as alkylating agents. researchgate.netresearchgate.net In a biological context, such groups can form covalent bonds with nucleophilic sites on biomolecules like DNA, leading to cytotoxicity. This alkylating potential is the basis for the investigation of its derivatives as potential anticancer agents.

In synthetic chemistry, N,N-bis(2-chloroethyl)sulfamide serves as a valuable building block. Researchers have utilized it in condensation reactions with various aldehydes to produce N,N-bis-(2-chloroethylsulfamoyl) imines in good to excellent yields. tandfonline.com These reactions highlight the reactivity of the sulfamide nitrogen and the ability to introduce new functional groups into the molecule.

Table 2: Synthetic Applications of N,N-bis(2-chloroethyl)sulfamide

| Reactant | Reagent/Conditions | Product | Research Focus |

| N,N-bis(2-chloroethyl)sulfamide | Aromatic aldehydes, catalyst-free, solventless, 100°C | N,N-bis-(2-chloroethylsulfamoyl) imines | Efficient synthesis of novel imine derivatives tandfonline.com |

| p-acetamidobenzenesulfonyl chloride | bis(2-chloroethyl)amine (B1207034) | 4-acetylamino-N,N-bis(2-chloroethyl)benzenesulfonamide | Synthesis of sulfonamide-based nitrogen mustards |

This interactive table summarizes key synthetic transformations involving N,N-bis(2-chloroethyl)sulfamide, showcasing its role as a reactive intermediate.

Properties

CAS No. |

89212-40-8 |

|---|---|

Molecular Formula |

C4H10Cl2N2O2S |

Molecular Weight |

221.11 g/mol |

IUPAC Name |

1-chloro-2-[2-chloroethyl(sulfamoyl)amino]ethane |

InChI |

InChI=1S/C4H10Cl2N2O2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H2,7,9,10) |

InChI Key |

XYJOPEOAJAVLCJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)N(CCCl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Bis 2 Chloroethyl Sulfamide

Established Synthetic Pathways for N,N-bis(2-chloroethyl)sulfamide

The synthesis of N,N-bis(2-chloroethyl)sulfamide and related structures is well-documented, primarily relying on the reaction of primary or secondary amines with a sulfurylating agent. These methods allow for the controlled construction of both simple and complex sulfamide-containing molecules.

Utilization of Sulfuryl Chloride as a Key Reagent

Sulfuryl chloride (SO₂Cl₂) is a frequently used and effective reagent for creating the sulfamide (B24259) moiety. researchgate.net The general method involves the reaction of sulfuryl chloride with a suitable amine. For the synthesis of N,N-bis(2-chloroethyl)sulfamide, bis(2-chloroethyl)amine (B1207034) hydrochloride serves as the starting amine precursor. acgpubs.org

A typical procedure for preparing symmetric N,N'-disubstituted sulfamides involves the dropwise addition of a sulfuryl chloride solution to a solution containing the desired amine in a solvent like dichloromethane (B109758) at a controlled temperature, often 0°C. nih.gov The reaction mixture is typically stirred for an extended period to ensure completion. nih.gov This approach is foundational for producing a variety of sulfamide structures. researchgate.net

Preparation of Symmetric and Asymmetric Sulfamide Structures

The synthesis of sulfamides can be tailored to produce either symmetric or asymmetric molecules.

Symmetric Sulfamides : These compounds, where the substituents on the two nitrogen atoms of the sulfamide core are identical, are the most straightforward to prepare. The reaction of an amine with sulfuryl chloride, as described above, typically yields symmetric sulfamides. nih.gov For instance, reacting bis(2-chloroethyl)amine with a sulfurylating agent would produce the symmetric N,N-bis(2-chloroethyl)sulfamide.

Asymmetric Sulfamides : The synthesis of asymmetrically substituted sulfamides requires more complex, multi-step strategies. One approach involves the sequential alkylation of sulfamide nitrogens, allowing for the introduction of different substituents. acs.org Other advanced methods include the use of Burgess-type reagents to facilitate the one-step synthesis of N,N'-differentiated sulfamides from various amines. google.com More recently, Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has emerged as a practical and efficient process for preparing unsymmetrical sulfamides. researchgate.net While these methods are generally applicable, they illustrate the chemical principles that could be applied to create asymmetric analogues derived from the N,N-bis(2-chloroethyl)sulfamide scaffold.

Optimized Reaction Conditions and Yields

The efficiency of sulfamide synthesis is highly dependent on the reaction conditions. Researchers have optimized parameters such as solvent, temperature, and reaction time to maximize yields. For derivatives of N,N-bis(2-chloroethyl)sulfamide, specific conditions have been reported to be highly effective.

For example, the condensation of N,N-bis-(2-chloroethyl)sulfamide with various aromatic aldehydes to form N,N-bis-(2-chloroethylsulfamoyl) imines has been achieved with high efficiency under solvent-free and catalyst-free conditions. tandfonline.comresearchgate.net Heating the reactants at 100°C resulted in good to excellent yields within 50 to 65 minutes. tandfonline.comresearchgate.net The use of solvents such as ethanol (B145695) or toluene (B28343) under reflux conditions gave significantly lower yields (<30%), while no reaction occurred in methanol, highlighting the superiority of the solvent-free approach for this specific transformation. tandfonline.comresearchgate.net

Below is a table summarizing the optimized conditions for the synthesis of N,N-bis-(2-chloroethylsulfamoyl) imine derivatives.

| Aldehyde Reactant | Reaction Time (min) | Yield (%) | Reference |

| Benzaldehyde | 50 | 95 | researchgate.net |

| 4-Chlorobenzaldehyde | 60 | 90 | researchgate.net |

| 4-Methoxybenzaldehyde | 65 | 95 | researchgate.net |

| 4-Nitrobenzaldehyde | 65 | 92 | researchgate.net |

| (E)-but-2-enal | 60 | 82 | researchgate.net |

Synthesis of Novel N,N-bis(2-chloroethyl)sulfamide Derivatives and Analogues

The N,N-bis(2-chloroethyl)sulfamide core serves as a versatile platform for the synthesis of more complex molecules and novel analogues. Functionalization can occur at the sulfamide nitrogen or through reactions involving the chloroethyl side chains, leading to a diverse range of structures, including cyclic systems.

Strategies for Functionalization of the Sulfamide Moiety

The sulfamide group itself offers opportunities for chemical modification. The nitrogen atoms of the sulfamide can be functionalized, and the entire moiety can be used to link different molecular fragments.

One key strategy involves the condensation of N,N-bis(2-chloroethyl)sulfamide with aldehydes to create N-sulfamoyl imines. tandfonline.comresearchgate.net This reaction broadens the structural diversity available from the parent compound. Additionally, the reactive bis(2-chloroethyl) groups are known alkylating agents, a property that allows them to form covalent bonds with various nucleophiles, including sites on biomolecules. This reactivity is central to the synthesis of heteroaromatic dimers built upon a N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide backbone, where the chloroethyl groups react with heteroaromatic molecules. psu.edu

Cyclization Reactions leading to Cyclic Sulfamide Analogues

The bifunctional nature of N,N-bis(2-chloroethyl)sulfamide and its derivatives makes them excellent precursors for the synthesis of cyclic sulfamides. These reactions often involve intramolecular or intermolecular condensation to form new ring systems.

An efficient method for creating cyclic sulfamides involves the intramolecular cyclization of intermediates derived from N,N-bis(2-chloroethyl)amine. researchgate.net In one pathway, α-hydroxyphosphonates are reacted with chlorosulfonyl isocyanate (CSI) and then with bis(2-chloroethyl)amine hydrochloride to form linear sulfamide precursors. researchgate.net These precursors then undergo intramolecular cyclization using a base like potassium carbonate (K₂CO₃) in refluxing acetonitrile (B52724) to afford the corresponding cyclic N-(2-chloroethyl)-sulfamide compounds in quantitative yields. researchgate.net

Intermolecular cyclization is another powerful strategy. The α-sulfamidoalkylation reaction, which condenses N,N'-bis(2-arylethyl)sulfamides with diacetals or dialdehydes in formic acid, leads to the formation of fused polycyclic sulfamide structures. koreascience.kr

The table below details the synthesis of cyclic sulfamide analogues from N,N-bis(2-chloroethyl)sulfamidocarbonyloxymethylphosphonate precursors.

| Precursor Compound | Product | Reaction Conditions | Yield (%) | Reference |

| 1b | 1c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

| 2b | 2c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

| 3b | 3c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

| 4b | 4c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

| 5b | 5c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

| 6b | 6c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

| 7b | 7c | K₂CO₃, CH₃CN, Reflux, 2h | Quantitative | researchgate.net |

Advanced Synthetic Methodologies for Structural Diversification of N,N-bis(2-chloroethyl)sulfamide

The structural framework of N,N-bis(2-chloroethyl)sulfamide serves as a versatile scaffold for the development of new chemical entities through various synthetic transformations. Advanced methodologies have been employed to introduce structural diversity, leading to the creation of novel derivatives with modified electronic and steric properties. These transformations primarily target the sulfamide nitrogen and the chloroethyl groups, enabling the construction of a wide array of compounds, including imines, chalcone (B49325) hybrids, and complex heterocyclic systems.

A significant approach to structural diversification involves the condensation of N,N-bis(2-chloroethyl)sulfamide with various aldehydes. This reaction, particularly effective under solvent-free and catalyst-free conditions, leads to the formation of N,N-bis(2-chloroethyl)sulfamoyl imines. researchgate.netresearchgate.nettandfonline.com This method is advantageous due to its simplicity, high yields, and adherence to green chemistry principles. researchgate.net The reaction proceeds efficiently at elevated temperatures, typically around 100°C, with reaction times ranging from 50 to 65 minutes. tandfonline.com A variety of aromatic and aliphatic aldehydes can be utilized, demonstrating the broad scope of this transformation. researchgate.nettandfonline.com

Another powerful strategy for structural modification is the Claisen-Schmidt condensation, which is used to synthesize chalcone-sulfonamide hybrids. nih.govmdpi.comkoreascience.kr This reaction typically involves the condensation of an acetophenone (B1666503) derivative of N,N-bis(2-chloroethyl)benzenesulfonamide with various aromatic aldehydes in a basic medium, such as aqueous sodium hydroxide (B78521) in ethanol. nih.govmdpi.com These chalcones, characterized by the α,β-unsaturated ketone moiety, serve as key intermediates for further diversification. For instance, they can undergo cyclization reactions with hydrazine (B178648) hydrate (B1144303) to yield five-membered heterocyclic pyrazoline derivatives. nih.govmdpi.com

Furthermore, the structural landscape of N,N-bis(2-chloroethyl)sulfamide can be expanded through cyclization reactions with other bifunctional reagents. A notable example is the reaction with α-hydroxyphosphonates. This multi-step synthesis involves an initial carbamoylation-sulfamoylation of the α-hydroxyphosphonate with chlorosulfonyl isocyanate, followed by the introduction of the bis(2-chloroethyl)amine moiety and subsequent intramolecular cyclization to afford novel 2-chloroethyl-(1,2,5-thiadiazoline-2-carbonyloxy-1-dioxide) phosphonates. researchgate.netresearchgate.net

The bis(2-chloroethyl)amine hydrochloride, a key precursor for N,N-bis(2-chloroethyl)sulfamide, is also a valuable building block for the synthesis of piperazine (B1678402) derivatives. acgpubs.orgacgpubs.orgresearchgate.netresearchgate.netnih.gov Although not a direct modification of the sulfamide itself, this synthetic route highlights the utility of the core chloroethyl-bearing amine in constructing diverse heterocyclic systems. The cyclization of anilines with bis(2-chloroethyl)amine hydrochloride, often at elevated temperatures in solvents like N,N-dimethylformamide or diethylene glycol monomethyl ether, provides a general method for the preparation of N-arylpiperazines. acgpubs.orgresearchgate.netnih.gov

These advanced synthetic methodologies collectively provide a robust platform for the structural diversification of N,N-bis(2-chloroethyl)sulfamide, enabling the generation of a rich library of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Interactive Data Table: Synthesis of N,N-bis(2-chloroethyl)sulfamoyl Imines researchgate.netresearchgate.nettandfonline.com

| Entry | Aldehyde (RCHO) | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 50 | 95 |

| 2 | 4-Chlorobenzaldehyde | 60 | 90 |

| 3 | 4-Methylbenzaldehyde | 55 | 80 |

| 4 | 4-Methoxybenzaldehyde | 65 | 92 |

| 5 | 2-Chlorobenzaldehyde | 65 | 89 |

| 6 | (E)-but-2-enal | 65 | 85 |

Interactive Data Table: Synthesis of Chalcone-Sulfonamide Hybrids and Pyrazoline Derivatives nih.govmdpi.com

| Compound Type | Starting Sulfonamide | Aldehyde | Product | Yield (%) |

| Chalcone | 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide | 4-Chlorobenzaldehyde | (E)-5-(3-(4-chlorophenyl)acryloyl)-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide | 88 |

| Chalcone | 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide | 4-Methylbenzaldehyde | (E)-N,N-bis(2-chloroethyl)-2,4-dimethoxy-5-(3-(p-tolyl)acryloyl)benzenesulfonamide | 86 |

| Chalcone | 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide | Benzaldehyde | (E)-N,N-bis(2-chloroethyl)-2,4-dimethoxy-5-(3-phenylacryloyl)benzenesulfonamide | 79 |

| Pyrazoline | Chalcone from 4-chlorobenzaldehyde | Hydrazine hydrate | N,N-bis(2-Chloroethyl)-5-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2,4-dimethoxybenzenesulfonamide | - |

| Formyl-Pyrazoline | Pyrazoline derivative | Formic acid | N,N-bis(2-Chloroethyl)-5-(5-(4-chlorophenyl)-1-formyl-4,5-dihydro-1H-pyrazol-3-yl)-2,4-dimethoxybenzenesulfonamide | 91 |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within Sulfamide (B24259), N,N-bis(2-chloroethyl)- can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide, the protons of the N,N-bis(2-chloroethyl) group show distinct signals. thermofisher.com The protons of the methylene (B1212753) groups attached to the nitrogen (N-CH₂) and the methylene groups attached to the chlorine (Cl-CH₂) are observed as triplets. Specifically, the N-CH₂ protons appear at approximately 3.53 ppm, while the Cl-CH₂ protons are found further downfield at around 3.68 ppm. thermofisher.com This downfield shift of the Cl-CH₂ protons is due to the deshielding effect of the electronegative chlorine atom. The triplet pattern arises from the coupling of protons on adjacent methylene groups. For Sulfamide, N,N-bis(2-chloroethyl)-, one would expect a similar pattern: two triplets corresponding to the -CH₂-N and -CH₂-Cl protons.

Table 1: Predicted ¹H NMR Data for Sulfamide, N,N-bis(2-chloroethyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-N- | ~3.5 | Triplet |

| -CH₂-Cl | ~3.7 | Triplet |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide, the carbon atoms of the N,N-bis(2-chloroethyl) moiety also give rise to characteristic signals. thermofisher.com The carbon of the methylene group attached to the nitrogen (N-CH₂) resonates at approximately 49.6 ppm, while the carbon of the methylene group bonded to chlorine (Cl-CH₂) appears at around 42.1 ppm. thermofisher.com This relative positioning is consistent with the electronegativity of the adjacent atoms. For Sulfamide, N,N-bis(2-chloroethyl)-, two distinct signals in the aliphatic region of the ¹³C NMR spectrum would be expected, corresponding to the two different methylene carbons.

Table 2: Predicted ¹³C NMR Data for Sulfamide, N,N-bis(2-chloroethyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-N- | ~50 |

| -CH₂-Cl | ~42 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of a related compound, 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide, shows a molecular ion peak (M⁺) at m/z 384. thermofisher.com The fragmentation pattern often involves the loss of the chloroethyl groups. For Sulfamide, N,N-bis(2-chloroethyl)-, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A characteristic feature in the mass spectrum of chlorine-containing compounds is the isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M⁺ peak for each chlorine atom present.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For Sulfamide, N,N-bis(2-chloroethyl)-, with a molecular formula of C₄H₁₀Cl₂N₂O₂S, HRMS would confirm this exact composition by providing a mass measurement with a high degree of precision.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of a sulfonamide derivative, 5-Acetyl-N,N-bis(2-chloroethyl)-2,4-dimethoxybenzenesulfonamide, displays characteristic absorption bands. thermofisher.com The stretching vibrations of the S=O bonds in the sulfonamide group typically appear as strong bands in the regions of 1390-1340 cm⁻¹ (asymmetric stretch) and 1170-1110 cm⁻¹ (symmetric stretch). spectrabase.com The C-H stretching vibrations of the aliphatic chloroethyl groups would be expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibration would also be present.

Table 3: Predicted IR Absorption Bands for Sulfamide, N,N-bis(2-chloroethyl)-

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1390 - 1340 |

| S=O (symmetric stretch) | 1170 - 1110 |

| C-H (aliphatic stretch) | 3000 - 2850 |

| C-N (stretch) | ~1200 - 1000 |

| C-Cl (stretch) | ~800 - 600 |

Note: The predicted values are based on typical ranges for these functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and study of "Sulfamide, N,N-bis(2-chloroethyl)-" and its derivatives. These techniques are crucial for monitoring the progress of chemical reactions, assessing the purity of the resulting products, and isolating the target compound from reaction mixtures and byproducts. The selection of a specific chromatographic method depends on the scale of the separation and the physicochemical properties of the compounds involved.

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective analytical technique frequently employed to monitor the progress of organic reactions, including the synthesis of sulfamides. In the context of "Sulfamide, N,N-bis(2-chloroethyl)-", TLC is used to track the consumption of starting materials and the formation of the desired product in real-time. researchgate.netmdpi.com This allows for the optimization of reaction conditions such as temperature and reaction duration.

The stationary phase typically consists of a thin layer of silica (B1680970) gel coated on a plate of aluminum or glass. researchgate.net A small amount of the reaction mixture is spotted onto the baseline of the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for a qualitative assessment of the reaction's composition. For instance, in syntheses involving N,N-bis-(2-chloroethyl)sulfamide, reactions were monitored using silica plates. researchgate.net Visualization of the separated spots is commonly achieved under UV light, or by using chemical staining agents like ninhydrin (B49086) spray, which reacts with specific functional groups to produce colored spots. researchgate.net

The retardation factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. While specific Rƒ values for "Sulfamide, N,N-bis(2-chloroethyl)-" are not extensively reported, the table below provides examples of TLC systems used for the analysis of related sulfonamides and nitrogen-containing compounds, illustrating the types of mobile phases commonly used.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Gastrointestinal Drug (Bisacodyl) | Silica gel F₂₅₄ | Ethyl acetate (B1210297) : Methanol : Glacial acetic acid (85:10:5, v/v) | nih.gov |

| Diphenylamine and derivatives | Silica gel | n-hexane : Methylene chloride (7:5, v/v) | icm.edu.pl |

| Sulfonamide-based ligand | Silica gel | Heptane : Ethyl acetate (4:1) | ru.nl |

Following a successful synthesis, as confirmed by TLC, preparative chromatography is the standard method for isolating and purifying "Sulfamide, N,N-bis(2-chloroethyl)-" on a larger scale. Column chromatography is the most common form of preparative chromatography used for this purpose. researchgate.net This technique operates on the same principles as TLC but is adapted for processing larger quantities of material.

In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase) is passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. These separated bands are then collected sequentially as fractions. The purity of these fractions can be subsequently checked by TLC.

Research on related N-chloroethyl sulfamides and other complex sulfonamides demonstrates the utility of this technique. For example, purification of N-chloroethyl sulfamide intermediates has been achieved using column chromatography on silica gel with dichloromethane (B109758) as the eluent. researchgate.net In other cases, solvent mixtures such as ethyl acetate/petrol or heptane/ethyl acetate have been successfully employed to isolate pure sulfonamide-based compounds. ru.nlsemanticscholar.org For certain high-purity applications or for separating complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) may be utilized. sielc.com

The following table summarizes examples of preparative chromatography conditions used for the purification of related chloroethyl and sulfonamide compounds.

| Compound Type | Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|---|

| N-chloroethyl sulfamides | Column Chromatography | Silica gel | Dichloromethane (DCM) | researchgate.net |

| Bis(2-chloroethyl) dicarboxylate | Column Chromatography | Silica gel | 0-30% Ethyl acetate in Petrol | semanticscholar.org |

| Sulfonamide-based ligand | Column Chromatography | Silica gel | Heptane : Ethyl acetate (6:1) | ru.nl |

| Azo-sulfonamide derivative | Preparative HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile (B52724), Water, Phosphoric acid | sielc.com |

Mechanistic Investigations of Biological Activity

Cellular and Molecular Mechanisms of Action for N,N-bis(2-chloroethyl)sulfamide

The primary mode of action for N,N-bis(2-chloroethyl)sulfamide and its analogues is their function as alkylating agents. ontosight.aiontosight.ai This reactivity is central to their biological effects at the cellular and molecular levels.

Proposed Mechanisms of Interaction with Biological Macromolecules

The cytotoxic effects of N,N-bis(2-chloroethyl)sulfamide are attributed to its ability to form covalent bonds with nucleophilic sites on essential biological macromolecules, most notably DNA. ontosight.ai The mechanism involves the two chloroethyl groups, which are highly reactive. This reactivity facilitates the formation of covalent linkages with nitrogen and oxygen atoms within these macromolecules, leading to a disruption of their normal functions.

A critical aspect of this interaction is the process of DNA alkylation. ontosight.ai The compound can form cross-links between DNA strands, a process that physically prevents the DNA from unwinding for replication and transcription. ontosight.aiontosight.ai This action ultimately triggers cell cycle arrest and programmed cell death, or apoptosis. ontosight.aiscispace.com The alkylation process is particularly detrimental to rapidly dividing cells, such as cancer cells, which rely on continuous DNA synthesis. ontosight.ai

Exploration of Potential Enzyme Inhibition Profiles

While direct DNA damage is a primary mechanism, compounds structurally related to N,N-bis(2-chloroethyl)sulfamide have demonstrated the ability to inhibit various enzymes, suggesting a multifaceted biological profile. For instance, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide has been shown to interact with and inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folate biosynthesis in bacteria. smolecule.com This suggests a potential antibacterial application for this class of compounds.

Furthermore, other sulfonamide-containing molecules have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer and glaucoma. ajchem-b.comajchem-b.com Specifically, N-(2-chloroethyl)benzenesulfonamide has been studied for its ability to inhibit carbonic anhydrase IX, which is often overexpressed in tumors. The 2-chloroethylamine (B1212225) moiety itself has been implicated in the irreversible inhibition of enzymes like lysyl oxidase. nih.gov Given the structural similarities, it is plausible that N,N-bis(2-chloroethyl)sulfamide may also exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants further investigation. Some s-triazine derivatives with 2-chloroethylamine fragments have also been identified as inhibitors of bacterial DNA gyrases. mdpi.combohrium.commdpi.com

Impact on Cellular Growth and Proliferation

The alkylating nature of N,N-bis(2-chloroethyl)sulfamide directly translates to potent effects on cellular growth and proliferation. By inducing DNA damage and cross-linking, the compound effectively halts the cell cycle, preventing cells from progressing through the phases necessary for division. ontosight.aiscispace.com This disruption is a powerful trigger for apoptosis. ontosight.ai

Studies on analogous compounds have consistently demonstrated significant antiproliferative effects against various cancer cell lines. For example, N-(2-chloroethyl)benzenesulfonamide has been shown to induce apoptosis and block cell cycle progression at the G2/M phase in breast cancer cells. A novel compound containing the N,N-bis(2-chloroethyl)amino group, FNA, was found to promote apoptosis and cause G2/M phase arrest in HepG2 liver cancer cells. frontiersin.org Similarly, other complex molecules incorporating the bis(2-chloroethyl)amine (B1207034) moiety have shown potent cytotoxic activities against a range of human tumor cells. frontiersin.orgepa.govresearchgate.net These findings underscore the significant impact of this chemical entity on inhibiting cell growth, a hallmark of its potential as an anticancer agent.

Structure-Activity Relationship (SAR) Studies of N,N-bis(2-chloroethyl)sulfamide and its Analogues

Influence of the Bis(2-chloroethyl) Moiety on Biological Potency

The bis(2-chloroethyl) group is the cornerstone of the compound's alkylating activity and, consequently, its biological potency. frontiersin.org This "nitrogen mustard" moiety is a well-established pharmacophore in the field of cancer chemotherapy. frontiersin.orgpharmacologyeducation.org Its effectiveness stems from the ability of the two chloroethyl side chains to form highly reactive aziridinium (B1262131) ions, which then readily attack nucleophilic sites on DNA. youtube.com

The presence of two such reactive arms is crucial, as it allows for the formation of inter- and intra-strand cross-links within the DNA double helix. This extensive damage is difficult for cellular repair mechanisms to overcome, making it a highly effective method of inducing cell death in rapidly proliferating tumor cells. ontosight.ai The chemical reactivity of the compound is therefore not just a property but the very basis of its therapeutic potential, though this high reactivity also contributes to its toxicity. nih.govyoutube.com Attaching aromatic, electron-withdrawing groups to the nitrogen atom can modulate this reactivity, potentially leading to more selective action and reduced side effects. youtube.com

Contribution of the Sulfamide (B24259) Linkage to Activity

The sulfamide group (–SO₂N<) is another critical component influencing the compound's biological profile. Sulfonamides as a class are renowned for a broad spectrum of pharmacological activities, including antibacterial, and anticancer properties. ajchem-b.comajchem-b.comnih.govnih.gov The sulfonamide moiety is more stable in biological systems than a simple amide bond and can act as a bioisostere for other functional groups like carboxylic acids or amides, potentially improving metabolic stability. nih.govresearchgate.net

Rational Design Principles for Enhanced Activity

The development of more effective anticancer agents based on the sulfamide scaffold involves strategic chemical modifications aimed at improving their biological activity, selectivity, and pharmacokinetic properties. Rational design principles for enhancing the activity of compounds like N,N-bis(2-chloroethyl)sulfamide focus on structure-activity relationships (SAR) to guide the synthesis of new, more potent analogs.

A key strategy in the rational design of novel therapeutic agents is the principle of molecular hybridization. This involves combining the core structure of N,N-bis(2-chloroethyl)sulfamide with other pharmacologically active moieties to create a single hybrid molecule with potentially enhanced efficacy or a dual mechanism of action. For instance, new series of sulfonamides have been synthesized by incorporating chalcone (B49325), pyrazoline, and carbothioamide functionalities. mdpi.com These modifications aim to leverage the known anticancer properties of these additional chemical groups to augment the cytotoxic effects of the parent sulfamide.

Investigations into the structure-activity relationships of related sulfonamide derivatives have provided valuable insights for rational design. For example, in a series of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide analogs, modifications to the tosyl group were explored to improve bioavailability or minimize off-target effects. It has been suggested that substituting the methyl group on the benzene (B151609) ring with electron-withdrawing groups could enhance the electrophilicity of the compound, potentially leading to more efficient alkylation of biological targets. This principle can be extrapolated to the design of novel N,N-bis(2-chloroethyl)sulfamide derivatives, where modifications to the sulfamide backbone or the introduction of various substituents could modulate the reactivity of the chloroethyl groups.

Furthermore, computational and in silico methods are increasingly employed in the rational design of new drug candidates. mdpi.com These approaches, including molecular docking studies, can predict the binding affinity of designed molecules to their biological targets, such as DNA or specific enzymes. nih.gov By simulating the interactions between a compound and its target, researchers can prioritize the synthesis of derivatives with the highest predicted activity and most favorable pharmacokinetic profiles. For example, computational ADME (absorption, distribution, metabolism, and excretion) filters are used to evaluate and prioritize designed compounds for synthesis based on their calculated binding affinities and ADME properties. nih.gov

The synthesis of N,N-bis-(2-chloroethyl)sulfamoyl imines is another area of exploration. tandfonline.com These derivatives are of interest due to the wide range of transformations possible with N-sulfonyl imines, which serve as versatile substrates in organic synthesis for creating biologically active compounds. tandfonline.com Such synthetic flexibility allows for the systematic exploration of a wide chemical space to identify analogs with improved therapeutic potential.

Recent research has also focused on creating hybrid molecules that incorporate a phosphonate (B1237965) moiety into a cyclic N-2-chloroethyl-sulfamide structure. researchgate.net This approach aims to combine the biological activities associated with both the cyclosulfamide and phosphonate groups within a single molecule. researchgate.net The rationale is that the phosphonate group can improve properties such as water solubility and bioavailability. researchgate.net

Detailed research findings on the anticancer activity of newly synthesized sulfonamide hybrids have demonstrated the potential of these rational design approaches. For example, certain chalcone-sulfonamide hybrids have shown significant activity against melanoma cell lines, while others have exhibited potent effects against leukemia cell lines. researchgate.net These findings underscore the value of molecular hybridization and structure-activity relationship studies in the development of next-generation sulfamide-based anticancer agents.

Interactive Data Table: Research Findings on Rationally Designed Sulfonamide Analogs

| Compound Class | Modification | Key Findings | Reference |

| Chalcone-Sulfonamide Hybrids | Incorporation of chalcone moiety | Highly active against LOX IMVI (melanoma) cell lines. | researchgate.net |

| Pyrazoline-Sulfonamide Hybrids | Introduction of pyrazoline ring | Showed remarkable results against the entire panel of leukemia cell lines. | mdpi.comresearchgate.net |

| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Analogs | Substitution on the tosyl group | Electron-withdrawing groups may increase electrophilicity and activity. | |

| Cyclic N-2-Chloroethyl-sulfamide-Phosphonates | Addition of a phosphonate moiety | Aims to improve water solubility and bioavailability. | researchgate.netresearchgate.net |

| N,N-bis-(2-chloroethyl)sulfamoyl Imines | Formation of imine derivatives | Provides a versatile platform for synthesizing diverse, biologically active compounds. | tandfonline.com |

Preclinical Biological Activity and Efficacy Studies in Academic Models

In Vitro Assessment of Antibacterial Efficacy

The antibacterial potential of sulfonamides is well-established, primarily acting by interfering with folic acid synthesis in bacteria. Derivatives of this class are continually explored for their efficacy against a spectrum of bacterial pathogens.

Activity against Gram-Positive Bacterial Strains

Research into sulfamide (B24259) derivatives has shown activity against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) data for Sulfamide, N,N-bis(2-chloroethyl)- is not extensively detailed in the reviewed literature, studies on related compounds provide insight into the potential antibacterial profile. For instance, various synthesized sulfamide derivatives have been tested against Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov One study noted that certain thienopyrimidine-sulfonamide hybrids were active against Staphylococcus aureus, with MIC values for some derivatives recorded at 125 µg/mL and 250 µg/mL. mdpi.com Another study synthesized a series of acyclic and cyclic sulfamides, including N,N'-Bis(2-chloroethyl) sulfamide, and reported excellent antibacterial activity, particularly against clinical strains, when compared to a standard sulfamide drug. researchgate.net However, specific MIC values for the N,N-bis(2-chloroethyl) derivative were not provided in the abstract. researchgate.net

Activity against Gram-Negative Bacterial Strains

The efficacy of sulfamide derivatives extends to Gram-negative bacteria. Studies on various sulfonamide hybrids have demonstrated activity against organisms such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.comacgpubs.org In one study, thienopyrimidine–sulfonamide hybrids showed activity against E. coli, with MIC values for effective compounds ranging from 125 µg/mL to >250 µg/mL. mdpi.com Research on other synthetic sulfonamides indicated that some compounds had a more pronounced inhibitory effect on Gram-negative strains compared to Gram-positive ones. researchgate.net

Investigations on Clinical Bacterial Isolates

The performance of novel antimicrobial agents against clinical isolates, especially those with antibiotic resistance, is a critical area of investigation. Studies on chromone (B188151) sulfonamide derivatives have been conducted against drug-resistant and multidrug-resistant (MDR) isolates, including Methicillin-resistant S. aureus (MRSA) and MDR E. coli. nih.gov While some derivatives showed significant activity, with MIC values against MRSA and MDR E. coli at 150 μg/mL and 128 μg/mL respectively, this highlights the potential of the broader sulfonamide class rather than specific data for Sulfamide, N,N-bis(2-chloroethyl)-. nih.gov Another study mentioned that newly synthesized cyclic sulfamides exhibited excellent antibacterial activity against clinical strains, surpassing a standard sulfamide drug. researchgate.net

Comparative Studies with Reference Antibacterial Agents

Table 1: In Vitro Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Staphylococcus aureus | 125 | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Escherichia coli | 125 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Staphylococcus aureus | 250 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Escherichia coli | 125 | mdpi.com |

| Chromone Sulfonamide (1a) | MRSA PH217 | 150 | nih.gov |

| Chromone Sulfonamide (1a) | MDR E. coli | 128 | nih.gov |

| Chromone Sulfonamide (1b) | S. aureus ATCC 29213 | 150 | nih.gov |

Evaluation of Cytotoxicity in Various Cellular Models

The structural features of Sulfamide, N,N-bis(2-chloroethyl)-, particularly the bis(2-chloroethyl)amine (B1207034) group characteristic of nitrogen mustards, suggest potential cytotoxic activity through DNA alkylation. This has prompted investigations into its effects on cancer cells.

Effects on Cancer Cell Lines

The cytotoxic potential of various sulfonamide derivatives has been evaluated against multiple human cancer cell lines. Research has demonstrated that these compounds can induce cell death and inhibit proliferation in a dose-dependent manner.

One study investigated a series of synthesized sulfonamides for their cytotoxic effects on HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cell lines. nih.gov The results indicated that the compounds were cytotoxic against all tested lines, with particularly potent effects against the MDA-MB-468 breast cancer cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values showed that derivatives with a halogen (such as chlorine) substituent generally exhibited greater cytotoxicity. nih.gov For these related sulfonamides, the IC₅₀ values were determined to be less than 30 μM for MDA-MB-468, less than 128 μM for MCF-7, and less than 360 μM for HeLa cells. nih.gov

Another study focusing on a structurally similar compound, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, reported an IC₅₀ value of 18.4 µM against the MCF-7 breast cancer cell line. The primary mechanism of action for these compounds is believed to be the alkylation of DNA, which leads to the formation of cross-links, disruption of DNA replication, and ultimately, the induction of apoptosis (programmed cell death). Further studies on other sulfonamide hybrids have reported significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and HCT-116 (colon cancer), with some derivatives showing IC₅₀ values comparable to or better than the reference anticancer drug Doxorubicin. chemmethod.commdpi.com

Mechanistic Characterization of Cytotoxic Effects

The cytotoxic effects of Sulfamide, N,N-bis(2-chloroethyl)- are primarily attributed to its function as a bifunctional alkylating agent. This mechanism is characteristic of nitrogen mustard compounds, which are known for their ability to form covalent bonds with nucleophilic macromolecules within the cell, most notably DNA. The presence of two chloroethyl groups allows for the formation of highly reactive aziridinium (B1262131) ions that subsequently alkylate cellular components, leading to widespread cellular dysfunction and eventual cell death.

The key events in the mechanistic pathway of N,N-bis(2-chloroethyl)sulfamide-induced cytotoxicity involve DNA damage, cell cycle arrest, and the induction of apoptosis.

DNA Alkylation and Cross-linking

The principal molecular mechanism of action for N,N-bis(2-chloroethyl)sulfamide is the alkylation of DNA. ontosight.ai The two chloroethyl side chains are central to this activity. ontosight.ai Intramolecular cyclization of one of the chloroethyl groups leads to the formation of a highly electrophilic aziridinium ion. This intermediate is then subject to nucleophilic attack by atoms in biological macromolecules.

Once one chloroethyl arm has alkylated a nucleophilic site on a DNA base (often the N7 position of guanine), the second chloroethyl arm can undergo a similar activation process. This allows it to react with a second nucleophilic site, which can be on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). ontosight.aiontosight.ai Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription, ultimately leading to cell death. ontosight.aiontosight.ai The formation of interstrand DNA cross-links is considered a possible and significant mechanism of cytotoxicity for molecules containing the bis-(2-chloroethyl) moiety. nih.gov

Induction of Apoptosis

The extensive DNA damage caused by N,N-bis(2-chloroethyl)sulfamide triggers cellular stress responses that can culminate in programmed cell death, or apoptosis. ontosight.ai The presence of DNA cross-links is a strong signal for the initiation of apoptotic pathways. Studies on related compounds with the bis(2-chloroethyl) group have shown that they induce the characteristic morphological features of apoptosis, including chromatin condensation and nuclear fragmentation. nih.gov This process of apoptosis is a key component of the cytotoxic mechanism of such alkylating agents. ontosight.ai

Cell Cycle Arrest

As a consequence of DNA damage, cells often activate cell cycle checkpoints to halt proliferation and allow time for DNA repair. If the damage is too severe to be repaired, the cell is targeted for apoptosis. Compounds containing the bis(2-chloroethyl) group have been shown to cause cell cycle arrest. ontosight.ai Depending on the specific compound and cell type, this arrest can occur at different phases of the cell cycle, such as the G1/S or G2/M transition. This disruption of the normal cell cycle progression contributes significantly to the cytotoxic and antiproliferative effects of these agents.

| Compound Name | Cell Line | IC50 (µM) |

| N-(2-chloroethyl)benzenesulfonamide | HepG2 | 1.3 |

This table presents data for a related compound to illustrate the general cytotoxic potential of this chemical class. Data was extracted from a study on N-(2-chloroethyl)benzenesulfonamide.

Theoretical and Computational Studies in Chemical Biology

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like "Sulfamide, N,N-bis(2-chloroethyl)-". These methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict chemical reactivity with high accuracy.

DFT calculations, often employing functionals like B3LYP or ωB97X-D with basis sets such as 6-31G(d,p), can determine the optimized geometrical structure of the molecule. molaid.com These calculations provide insights into bond lengths, angles, and conformational stability. psu.edu For instance, studies on related sulfonamides have used DFT to analyze vibrational wavenumbers and compare them with experimental FT-IR data, showing good correlation.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com For "Sulfamide, N,N-bis(2-chloroethyl)-", the MEP would highlight the electronegative oxygen atoms of the sulfonyl group and the electrophilic nature of the carbon atoms attached to the chlorine atoms, which are the likely sites for alkylating reactions.

Table 1: Common Parameters in Quantum Chemical Calculations for Sulfonamide Derivatives

| Parameter | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | DFT / B3LYP / 6-31G(d,p) | To find the lowest energy conformation and structural parameters. | |

| Frontier Orbitals | TD-DFT | To calculate HOMO-LUMO energies and predict chemical reactivity. | |

| Charge Distribution | Natural Bond Orbital (NBO) | To investigate charge transfer and intramolecular interactions. | |

| Vibrational Frequencies | DFT / B3LYP / 6-31G(d,p) | To predict infrared spectra and compare with experimental data. | |

| Molecular Electrostatic Potential | DMol³/DFT | To identify reactive sites for electrophilic and nucleophilic attack. | tandfonline.com |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as "Sulfamide, N,N-bis(2-chloroethyl)-", interacts with a biological target, typically a protein or enzyme. This is crucial for understanding its mechanism of action and for structure-based drug design.

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data. The ligand's structure may be optimized using quantum chemical methods as described previously. Docking algorithms then explore various possible binding orientations of the ligand within the active site of the protein, calculating a score or binding energy for each pose. tandfonline.com Lower binding energies typically indicate more favorable interactions. tandfonline.com

Studies on similar sulfonamide-containing compounds have used molecular docking to elucidate their interactions with targets like bacterial proteins or enzymes. tandfonline.com These simulations can identify key amino acid residues involved in the binding through various non-covalent interactions, such as:

Hydrogen Bonds: Formed between the sulfonamide group (as a hydrogen bond donor or acceptor) and polar residues.

Hydrophobic Interactions: Involving aromatic rings or alkyl chains of the ligand and nonpolar residues of the target.

For "Sulfamide, N,N-bis(2-chloroethyl)-", docking studies could predict how the molecule fits into the active site of DNA repair enzymes or other potential protein targets, providing a rationale for its biological activity as an alkylating agent.

Table 2: Illustrative Ligand-Target Interactions from Docking Simulations of Sulfonamides

| Interaction Type | Ligand Moiety | Interacting Amino Acid Residue (Example) | Reference |

|---|---|---|---|

| Hydrogen Bond | Sulfonyl Oxygen | Gln196, Tyr170 | tandfonline.com |

| Hydrogen Bond | Sulfonamide N-H | Asp177, Asp80 | tandfonline.com |

| Hydrophobic Interaction | Aromatic/Alkyl Groups | Leu70, Ala39 | tandfonline.com |

| Pi-Sulfur Interaction | Sulfonyl Group | Tyrosine, Phenylalanine | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.org For a class of compounds like sulfamides, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent molecules.

To build a QSAR model, a dataset of compounds with known activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing molecular shape and branching.

Quantum Chemical: HOMO/LUMO energies, dipole moment, etc. jbclinpharm.org

Physicochemical: Lipophilicity (logP), molar refractivity. nih.gov

Statistical methods, such as multiple linear regression or artificial neural networks, are then used to develop an equation that correlates the descriptors with the biological activity. jbclinpharm.org The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques, using statistical metrics like the squared correlation coefficient (r²), cross-validated r² (q²), and Fischer's test value (F). jbclinpharm.org

QSAR studies on sulfamide (B24259) inhibitors have shown that molecular shape, size, and the presence of specific fragments (like nitro or fluoro groups) can strongly influence inhibitory activity, while lipophilicity may be a minor factor. nih.gov A QSAR model for "Sulfamide, N,N-bis(2-chloroethyl)-" and its analogues could identify the key structural features that determine its cytotoxic potency.

Table 3: Key Components and Validation Metrics in QSAR Modeling

| Component | Description | Example Metric/Parameter | Reference |

|---|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC₅₀, MIC | researchgate.net |

| Independent Variables | Calculated molecular descriptors. | Molecular weight, logP, HOMO energy | jbclinpharm.orgnih.gov |

| Model Development | Statistical method to correlate variables. | Multiple Linear Regression (MLR) | acs.org |

| Internal Validation | Assessing model robustness and predictability. | q² (Cross-validated r²) | jbclinpharm.org |

| External Validation | Testing the model on an external set of compounds. | Predictive r² (r²_pred) | jbclinpharm.org |

| Statistical Significance | Evaluating the statistical validity of the model. | F-test value, p-value | jbclinpharm.org |

Cheminformatics Approaches in Compound Library Design

Cheminformatics provides the tools and methods to manage, analyze, and design large collections of chemical compounds, known as compound libraries. nih.gov Starting with a core scaffold like "Sulfamide, N,N-bis(2-chloroethyl)-", cheminformatics approaches can be used to design a focused library of related compounds to explore the structure-activity landscape efficiently.

The design of a compound library involves several key steps:

Scaffold Selection: Choosing a core structure known to have some biological activity. The N,N-bis(2-chloroethyl)sulfamide scaffold is a classic alkylating pharmacophore. nih.gov

Virtual Library Generation: Enumerating a set of virtual compounds by systematically modifying the core scaffold with different substituents or building blocks.

Diversity Analysis: Ensuring the library covers a broad and relevant region of "chemical space". researchgate.net Chemical space is a multi-dimensional representation of all possible molecules, often visualized using techniques like Principal Component Analysis (PCA). researchgate.net PCA reduces the dimensionality of the descriptor data, allowing for a 2D or 3D plot to assess the library's diversity. researchgate.net

Filtering and Selection: Applying filters to remove compounds with undesirable properties (e.g., poor drug-likeness) and selecting a representative subset for synthesis and screening. nih.gov

These approaches allow chemists to design libraries that are optimized for target coverage and novelty, increasing the efficiency of the drug discovery process. nih.govnih.gov By using the "Sulfamide, N,N-bis(2-chloroethyl)-" structure as a starting point, a library could be designed to modulate reactivity, improve selectivity, and explore new biological targets.

Table 4: Cheminformatics Tools and Their Application in Library Design

| Approach | Description | Purpose | Reference |

|---|---|---|---|

| Chemical Space Analysis | Using descriptors to map the properties of a compound collection. | To visualize diversity and identify unexplored regions. | scispace.com |

| Principal Component Analysis (PCA) | A dimensionality reduction technique for visualizing high-dimensional data. | To assess the diversity and novelty of a library compared to known drugs. | researchgate.net |

| Scaffold Hopping | Replacing a core structure with a different one while retaining key binding features. | To discover new chemical series with similar activity but different IP. | nih.gov |

| Drug-likeness Filtering | Applying rules (e.g., Lipinski's Rule of Five) to select for compounds with favorable ADME properties. | To prioritize compounds with a higher probability of becoming oral drugs. | nih.gov |

Future Research Directions and Translational Perspectives for N,n Bis 2 Chloroethyl Sulfamide

Exploration of Novel Synthetic Routes to Access Undiscovered Analogues

The core structure of N,N-bis(2-chloroethyl)sulfamide offers a versatile scaffold for chemical modification. Future research will focus on developing innovative and efficient synthetic methodologies to generate libraries of novel analogues with diverse functionalities.

One promising approach is the application of combinatorial chemistry , which allows for the rapid, parallel synthesis of a large number of structurally diverse compounds. uomustansiriyah.edu.iqnih.gov Techniques like split-pool synthesis on solid supports can generate extensive libraries of sulfamide (B24259) derivatives. nih.gov This method involves systematically combining a set of chemical building blocks, such as various primary or secondary amines and sulfonyl chlorides, to create all possible combinations. uomustansiriyah.edu.iqnih.gov Solution-phase combinatorial chemistry, sometimes using soluble polymers as supports, also offers a powerful strategy for creating these libraries. uomustansiriyah.edu.iq

Furthermore, the development of novel reaction conditions and catalytic systems is crucial. For instance, microwave-assisted synthesis on thin-layer chromatography [TLC] plates has been shown to be a rapid method for optimizing reaction conditions and synthesizing discrete compounds, which could be adapted for sulfamide analogue synthesis. akjournals.com The goal is to create efficient, high-yield synthetic routes that are amenable to high-throughput production. mdpi.comnih.govderpharmachemica.com By reacting different amines with sulfonyl chlorides, a wide array of N-substituted sulfamides can be produced, allowing for fine-tuning of the molecule's physicochemical properties. mdpi.comderpharmachemica.com The synthesis of chalcone-sulfonamide hybrids and derivatives incorporating moieties like 1,2,3-triazole demonstrates the potential for creating complex and functionally diverse analogues. tandfonline.comnih.gov

These synthetic endeavors will enable the exploration of structure-activity relationships (SAR), providing insights into how modifications to the sulfamide core affect biological activity.

Identification of Additional Biological Targets and Pathway Modulations

While the primary mechanism of action for N,N-bis(2-chloroethyl)sulfamide is understood to be DNA alkylation, a comprehensive understanding of its full range of biological targets is still evolving. smolecule.com The two reactive chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to DNA cross-linking, which disrupts replication and transcription in rapidly dividing cells. smolecule.com

Future research will aim to identify additional protein and enzymatic targets that are modulated by this compound and its analogues. A related compound, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, has been shown to interact with dihydropteroate (B1496061) synthase, an enzyme critical for folate biosynthesis in bacteria, suggesting that sulfamides with this chloroethyl motif may have targets beyond DNA. smolecule.com

The integration of advanced chemical biology and proteomic techniques will be instrumental in this pursuit. The use of N,N-bis(2-chloroethyl)sulfamide analogues as chemical probes in proteomics and biochemical assays can help identify direct binding partners and downstream signaling pathways affected by the compound. smolecule.com Understanding these interactions is critical for elucidating potential off-target effects and discovering novel therapeutic applications. Furthermore, investigating the molecular pathways associated with cellular resistance to this class of alkylating agents can reveal new targets for combination therapies. mdpi.comresearchgate.net

Development of Advanced In Vitro Screening Models for Efficacy

To accelerate the evaluation of newly synthesized N,N-bis(2-chloroethyl)sulfamide analogues, the development and implementation of advanced in vitro screening models are essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, leading to poor prediction of in vivo efficacy. nih.govbiocompare.comcorning.com

The future of efficacy testing lies in three-dimensional (3D) cell culture systems, such as spheroids and organoids . nih.govnuvisan.comdrugtargetreview.com These models more accurately mimic the architecture, cell-cell interactions, and nutrient gradients of in vivo tissues. biocompare.comnuvisan.com Patient-derived organoids, in particular, offer a platform for personalized medicine, allowing for the screening of compounds against a patient's specific tumor cells to predict individual drug responses. corning.comdrugtargetreview.com

High-throughput screening (HTS) platforms are being adapted for these complex 3D models. nuvisan.comnoblelifesci.com Automated systems for organoid culture and high-content analysis (HCA) can quantify cellular responses, such as invasion and viability, across large compound libraries. nuvisan.com These advanced models can provide more physiologically relevant data on compound efficacy, helping to "fail" unpromising candidates earlier and focus resources on the most promising analogues. biocompare.comnoblelifesci.com

Table 1: Comparison of In Vitro Cancer Models for Drug Screening

| Model Type | Description | Advantages | Limitations |

| 2D Monolayer | Cells grown on a flat, artificial surface. | Simple, low cost, high-throughput compatible. biocompare.com | Lacks physiological relevance, poor predictive power for in vivo efficacy. nih.govbiocompare.com |

| 3D Spheroids | Self-assembled spherical aggregates of cells. | Better mimicry of tumor microenvironment, cell-cell interactions. nih.govfrontiersin.org | Can have necrotic cores, variability in size and shape. |

| Organoids | Self-organizing 3D cultures derived from stem cells or patient tissues. | High physiological relevance, mimic organ architecture and function, useful for personalized medicine. biocompare.comdrugtargetreview.com | More complex and costly to culture, longer culture times, challenges in scalability for HTS. biocompare.com |

| Organs-on-Chips | Microfluidic devices containing living cells in a 3D microenvironment to simulate organ-level physiology. nih.gov | Allows for dynamic culture conditions and study of multi-organ interactions. | Technically complex, lower throughput than other models. |

Integration of Multi-Omics Technologies in Mechanistic Research

To gain a holistic understanding of the cellular response to N,N-bis(2-chloroethyl)sulfamide, future research will increasingly rely on the integration of multiple "omics" technologies. mdpi.com A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the molecular perturbations induced by the compound. mdpi.comelifesciences.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with the compound, researchers can identify the key pathways and networks that are modulated. mdpi.comresearchgate.net For instance, multi-omics analysis of cancer cell lines has been used to identify metabolic pathways, such as nucleotide and amino acid metabolism, that are linked to resistance against alkylating agents. mdpi.comresearchgate.net

Integrating these large datasets requires sophisticated bioinformatic tools and can help to:

Identify novel biomarkers that predict sensitivity or resistance to the compound. mdpi.comelifesciences.org

Elucidate complex mechanisms of action beyond direct DNA damage.

Discover new druggable targets within the pathways affected by the compound. researchgate.net

This systems-level approach offers a powerful, unbiased method to move beyond a single-target view of drug action and to understand the broader biological consequences of treatment. mdpi.comelifesciences.org

Computational Design of Optimized Sulfamide-based Chemical Probes

In silico methods are poised to play a pivotal role in the rational design of the next generation of sulfamide-based compounds. tandfonline.comnih.gov Computational chemistry and molecular modeling techniques can accelerate the discovery process by predicting the properties and activities of novel analogues before they are synthesized. royalsocietypublishing.orgmdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific protein target. tandfonline.comnih.gov It can be used to screen virtual libraries of sulfamide analogues against known or potential biological targets to identify promising candidates. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comnih.gov These models can be used to predict the efficacy of unsynthesized analogues and to guide the design of molecules with improved properties. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound within a biological target's binding site over time, providing deeper insights into the stability and nature of the interaction. tandfonline.comnih.gov

These computational tools will be essential for designing optimized chemical probes . researchgate.net A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function. By using computational methods to optimize the potency, selectivity, and physicochemical properties of N,N-bis(2-chloroethyl)sulfamide analogues, researchers can develop highly specific probes to interrogate biological pathways and validate new drug targets. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sulfamide, N,N-bis(2-chloroethyl)-, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting sulfamide with 2-chloroethylamine hydrochloride under controlled alkaline conditions (pH 8–9) yields the target compound. Purity is optimized by iterative recrystallization using ethanol/water mixtures and monitoring via thin-layer chromatography (TLC) . Polymer-supported synthesis (e.g., using methyl acrylate and divinylbenzene co-polymers) enhances yield and reduces by-products .

- Characterization : Confirm structure using H NMR (e.g., δ 3.6–3.8 ppm for –CHCl groups) and LC-MS (ESI) for molecular ion peaks .

Q. Which spectroscopic and chromatographic methods are critical for characterizing Sulfamide, N,N-bis(2-chloroethyl)-?

- Spectroscopy : H NMR and C NMR are essential for identifying chloroethyl groups and sulfamide backbone signals. Infrared (IR) spectroscopy detects N–H stretching (~3300 cm) and S=O bonds (~1150 cm) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves impurities. LC-MS (ESI+) validates molecular weight (e.g., [M+H] at m/z 213.06) .

Q. How should researchers assess the stability of Sulfamide, N,N-bis(2-chloroethyl)- under storage conditions?

- Protocol : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolysis to bis(2-hydroxyethyl)sulfamide) using HPLC. Store in amber vials at –20°C under nitrogen to prevent oxidative decomposition .

Q. What analytical techniques are recommended for quantifying Sulfamide, N,N-bis(2-chloroethyl)- in biological matrices?

- Method : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Validate linearity (1–100 ng/mL), precision (RSD < 15%), and recovery (>85%) in plasma or tissue homogenates .

Advanced Research Questions

Q. How does Sulfamide, N,N-bis(2-chloroethyl)- interact with DNA and proteins, and what methodologies detect these interactions?

- Mechanistic Studies : The compound alkylates DNA at guanine N7 positions, forming crosslinks. Use gel electrophoresis (e.g., plasmid nicking assay) and P-postlabeling to quantify adducts . For protein interactions, perform fluorescence quenching assays with bovine serum albumin (BSA) and analyze binding constants via Stern-Volmer plots .

Q. What mechanisms underlie the compound’s toxicity, and how can they be differentiated from related alkylating agents (e.g., cyclophosphamide)?

- Comparative Analysis : Sulfamide, N,N-bis(2-chloroethyl)- lacks the phosphoramide ring of cyclophosphamide, reducing prodrug activation requirements. Assess cytotoxicity via MTT assays in HL-60 cells and compare IC values. Monitor glutathione depletion (GSH/GSSG ratio) as a marker of oxidative stress .

Q. How does pH influence the stability and reactivity of Sulfamide, N,N-bis(2-chloroethyl)- in physiological environments?

- Experimental Design : Incubate the compound in buffers (pH 2–9) at 37°C. Quantify degradation kinetics via HPLC and identify products (e.g., sulfamic acid derivatives) using high-resolution MS. Under acidic conditions (pH < 4), rapid hydrolysis occurs, while neutral pH favors alkylation activity .

Q. How can researchers resolve contradictions in reported alkylation efficiencies across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.